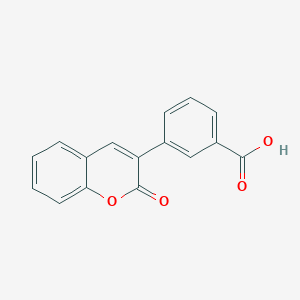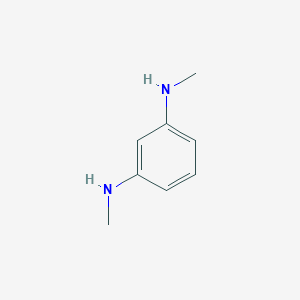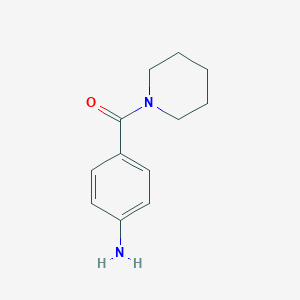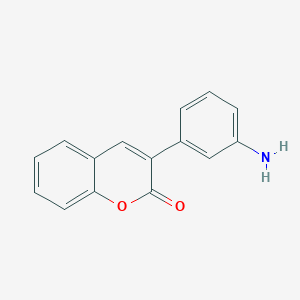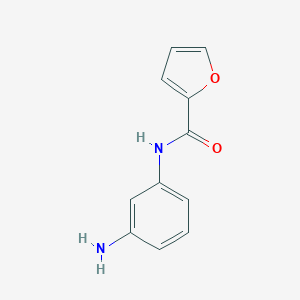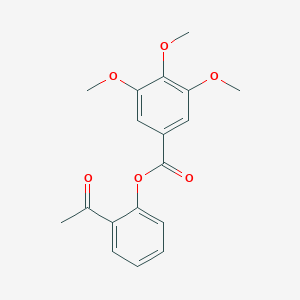
2-Acetylphenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylphenyl 3,4,5-trimethoxybenzoate, also known as APTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APTB is a synthetic derivative of the natural compound, curcumin, which is found in turmeric.
Mécanisme D'action
The mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through multiple pathways. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, leading to its anti-cancer effects. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to scavenge free radicals and inhibit oxidative stress, which contributes to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has also been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its relatively low toxicity, which makes it a potential candidate for therapeutic use. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects.
Orientations Futures
There are many potential future directions for the research of 2-Acetylphenyl 3,4,5-trimethoxybenzoate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects. Other potential future directions include the development of novel 2-Acetylphenyl 3,4,5-trimethoxybenzoate derivatives with improved solubility and bioavailability, as well as the investigation of 2-Acetylphenyl 3,4,5-trimethoxybenzoate's potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic derivative of curcumin that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for various diseases. While further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects, it holds promise as a potential candidate for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-Acetylphenyl 3,4,5-trimethoxybenzoate involves a multi-step process that starts with the synthesis of curcumin. The curcumin is then converted to the intermediate compound, 3,4,5-trimethoxybenzaldehyde, which is further reacted with acetic anhydride to yield 2-Acetylphenyl 3,4,5-trimethoxybenzoate. The purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
Propriétés
Numéro CAS |
6959-89-3 |
|---|---|
Nom du produit |
2-Acetylphenyl 3,4,5-trimethoxybenzoate |
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(2-acetylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |
Clé InChI |
BCNJEUILUMOKPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Autres numéros CAS |
6959-89-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



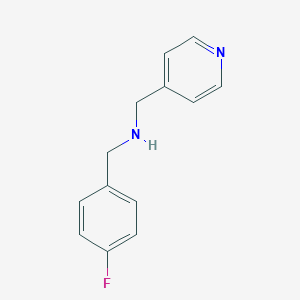
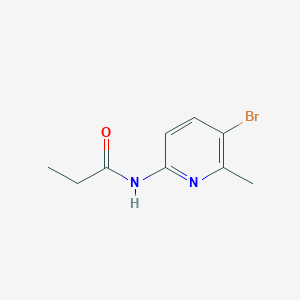
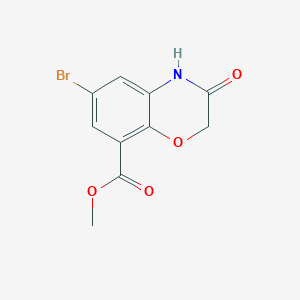
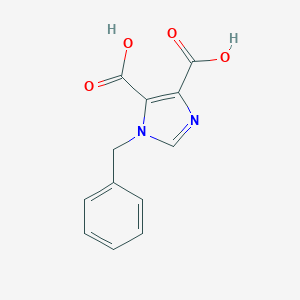
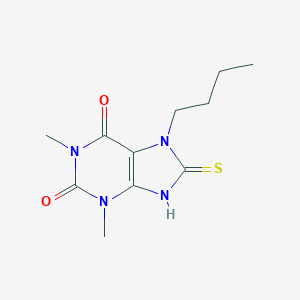
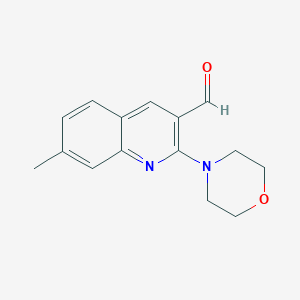

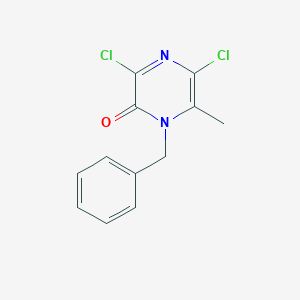
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
